2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 294667-08-6
VCID: VC21317954
InChI: InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)
SMILES: CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Molecular Formula: C17H13NO4
Molecular Weight: 295.29 g/mol

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 294667-08-6

Cat. No.: VC21317954

Molecular Formula: C17H13NO4

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid - 294667-08-6

Specification

CAS No. 294667-08-6
Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
IUPAC Name 2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C17H13NO4/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)
Standard InChI Key OHGUIZGDCCILFX-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is identified by the CAS Registry Number 294667-08-6, which serves as its unique international identifier . The compound is also known by several synonyms, including "1H-Isoindole-5-carboxylic acid, 2-(2,3-dimethylphenyl)-2,3-dihydro-1,3-dioxo-" and "2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid" . Additional identification codes include MDL Number MFCD00404566, which is commonly used in chemical database systems and commercial catalogs .

The compound's IUPAC name accurately describes its structural features, highlighting the 2,3-dimethylphenyl group attached to the nitrogen atom of the isoindole ring, the dioxo functionality, and the carboxylic acid group at the 5-position of the isoindole core . This systematic naming approach provides precise information about the compound's structure and functional group arrangement.

Structural Characteristics

The molecular structure of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid features an isoindole heterocyclic core with two carbonyl groups at positions 1 and 3, forming a cyclic imide. The nitrogen atom of this imide is connected to a 2,3-dimethylphenyl group, while a carboxylic acid functional group is positioned at the 5-position of the isoindole ring .

The compound's structure can be represented by the molecular formula C₁₇H₁₃NO₄, reflecting its composition of 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The precise arrangement of these atoms forms a complex three-dimensional structure with specific electronic and steric properties that influence its chemical behavior and potential applications.

Physical and Chemical Properties

Basic Physical Properties

The basic physical and chemical properties of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₇H₁₃NO₄
Molecular Weight295.29 g/mol
Exact Mass295.08445790 Da
Physical StateSolid (inferred)
Purity (Commercial)95%

The compound's relatively high molecular weight and the presence of both polar and nonpolar functional groups suggest a balance between hydrophilic and hydrophobic properties, which may influence its solubility characteristics and interactions with various solvents and biological systems .

Computed Physicochemical Properties

Based on computational analysis data from PubChem, 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits several important physicochemical properties that may influence its behavior in chemical reactions and biological environments:

PropertyValueReference
XLogP3-AA2.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

The XLogP3-AA value of 2.7 indicates a moderate lipophilicity, suggesting that the compound may have a balanced distribution between aqueous and lipid phases . This property is particularly relevant for potential medicinal applications, as it can influence the compound's ability to cross biological membranes.

The hydrogen bonding profile, with 1 donor (from the carboxylic acid group) and 4 acceptors (from the carbonyl and carboxylic acid groups), indicates potential for multiple hydrogen bonding interactions . These interactions could play a significant role in determining the compound's solubility, crystal packing, and interactions with biological macromolecules such as proteins and nucleic acids.

The limited number of rotatable bonds (2) suggests relatively restricted conformational flexibility, which may have implications for its binding specificity in biological systems and crystal structure formation .

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structural features of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid. According to PubChem, both ¹H NMR and ¹³C NMR spectral data are available for this compound . These spectroscopic techniques confirm the presence of key structural elements, including the aromatic rings, carbonyl groups, and methyl substituents.

The spectral data helps in structural elucidation and verification, particularly the chemical shifts corresponding to the aromatic protons of the isoindole core and dimethylphenyl group, the carboxylic acid proton, and the methyl protons of the dimethylphenyl substituent . This information is essential for confirming the compound's identity and purity in research and commercial contexts.

SupplierProduct CodePackage SizesAvailability StatusPrice (if available)
Manchester OrganicsV20289Not specifiedAvailable (4-6 weeks lead time)Not specified
CymitQuimicaIN-DA002YH0Undefined sizeAvailable (inquiry required)Not specified
CymitQuimica10-F0155731g, 5gAvailable (inquiry required)Not specified
CymitQuimica3D-FD120462100mg, 250mg, 500mg, 1g, 2gDiscontinuedNot specified
ChemicalBookFD120462500mgAvailable$75

The extended lead time reported by Manchester Organics (4-6 weeks) suggests that the compound may be synthesized upon order rather than maintained in regular inventory, indicating relatively low-volume production . The variety of package sizes available from different suppliers, ranging from 100mg to 5g, reflects its use primarily in research contexts rather than industrial applications .

Chemical Reactivity and Behavior

Functional Group Reactivity

The reactivity of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is primarily determined by its key functional groups: the carboxylic acid moiety and the cyclic imide system. The carboxylic acid group can participate in typical carboxylic acid reactions, including:

  • Esterification with alcohols to form corresponding esters

  • Amide formation with amines

  • Reduction to aldehydes or alcohols depending on the reducing agent

  • Decarboxylation under specific conditions

  • Salt formation with bases

The cyclic imide functionality exhibits distinct reactivity patterns. While generally stable under neutral conditions, imides can undergo hydrolysis under strong basic or acidic conditions to yield the corresponding amides or amines. The N-aryl bond in this compound may show relatively high stability due to resonance effects, but could potentially be cleaved under specific conditions.

The aromatic systems in the molecule, including both the isoindole core and the dimethylphenyl group, can participate in typical aromatic substitution reactions, although the reactivity may be modulated by the electronic effects of the attached functional groups .

Stability Considerations

Cyclic imides are generally stable under neutral conditions but may undergo hydrolysis in strongly acidic or basic environments. The presence of the carboxylic acid group introduces additional stability considerations, particularly regarding potential intramolecular interactions or self-association through hydrogen bonding.

Structure-Property Relationships

Solubility and Bioavailability Considerations

The solubility profile of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is influenced by its amphiphilic character, featuring both hydrophobic aromatic regions and the hydrophilic carboxylic acid functionality. The search results specifically note that the carboxylic acid group enhances its solubility in polar solvents, which is advantageous for biological applications where aqueous solubility is often a critical factor .

In biological environments, the carboxylic acid group would likely be partially ionized at physiological pH (approximately 7.4), enhancing water solubility but potentially limiting passive diffusion across cell membranes. This property may influence the compound's ability to reach intracellular targets or cross biological barriers.

Structure-Based Design Considerations

The structural features of 2-(2,3-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid provide several opportunities for structure-based design and optimization strategies. The presence of the dimethylphenyl group attached to the nitrogen of the imide functionality introduces specific steric and electronic effects that may influence the compound's three-dimensional structure and interactions with potential binding partners.

The carboxylic acid group at the 5-position of the isoindole ring serves as a potential hydrogen bond donor and acceptor, offering possibilities for targeted interactions with complementary functional groups in biological macromolecules . This group also provides a convenient handle for structural modifications aimed at optimizing physicochemical properties or introducing additional functionality.

The rigid core structure, with limited conformational flexibility as indicated by the low rotatable bond count (2), may be advantageous in certain design scenarios where maintaining a specific spatial arrangement of functional groups is critical . This rigidity could potentially contribute to enhanced binding affinity and selectivity in the context of receptor-ligand interactions.

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